molecular formula C9H10ClN3O B2523977 6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide CAS No. 840490-79-1

6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide

Cat. No. B2523977
CAS RN: 840490-79-1
M. Wt: 211.65
InChI Key: LAJQRXOXKYKQCS-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-carboxylic acid is a pyridazine derivative . It is a brown green powder .


Molecular Structure Analysis

The molecular formula of 6-Chloropyridazine-3-carboxylic acid is C5H3ClN2O2 . The InChI Key is HHGZQZULOHYEOH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Chloropyridazine-3-carboxylic acid has a molecular weight of 158.54 g/mol . It has a melting point of 145.0°C to 148.0°C . It is a crystalline powder with a color ranging from white to cream .

Scientific Research Applications

Heterocyclic Synthesis

Pyridazine derivatives, including compounds structurally related to "6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide," have been extensively used in the synthesis of various heterocyclic compounds. For instance, activated nitriles have been employed in heterocyclic synthesis to create novel pyridazine, pyrimidine, pyridine, and pyrano[4,3-b]pyridine derivatives through reactions with aromatic amines and aminoheterocyclic compounds (Mohareb & Fahmy, 1985). Such synthetic pathways are crucial for developing compounds with potential biological activities.

Biological Activity

Substituted amides of pyrazine-2-carboxylic acids, which share a common heterocyclic core with pyridazine derivatives, have been synthesized and tested for their in vitro antimycobacterial, antifungal, and photosynthesis-inhibiting activities. Notably, some derivatives exhibited significant activity against Mycobacterium tuberculosis and were also evaluated for their potential as antialgal compounds, highlighting the biological significance of these heterocyclic amides (Doležal et al., 2002).

Antimicrobial and Anticonvulsant Properties

Further derivatives of related heterocyclic compounds have been explored for their antibacterial activities. For example, compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, underscoring the potential of pyridazine derivatives in developing new antimicrobial agents (Bildirici et al., 2007). Additionally, triazolo- and imidazopyridazinyl carboxamides and acids, structurally related to pyridazine derivatives, have been synthesized and evaluated for their anticonvulsant properties, revealing some compounds with significant activity against electroshock-induced seizures in mice (Moreau et al., 1998).

Safety and Hazards

6-Chloropyridazine-3-carboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and seeking medical attention if irritation persists .

properties

IUPAC Name

6-chloro-N-(cyclopropylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-4-3-7(12-13-8)9(14)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJQRXOXKYKQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-pyridazine-3-carboxylic acid cyclopropylmethyl-amide

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